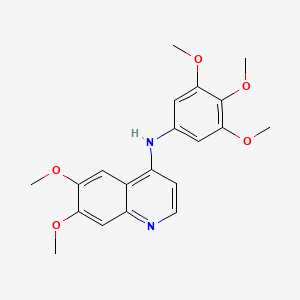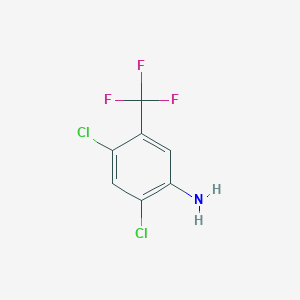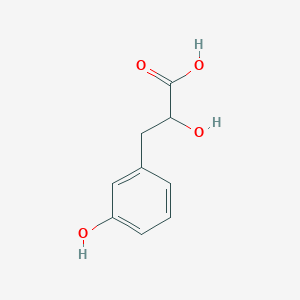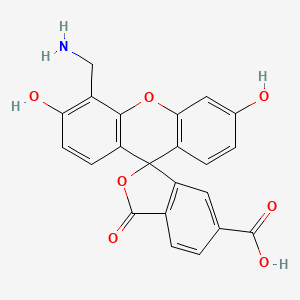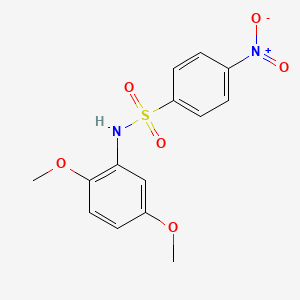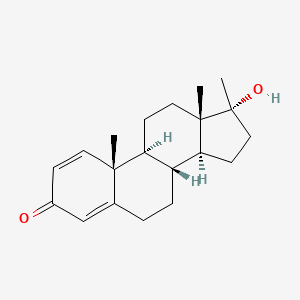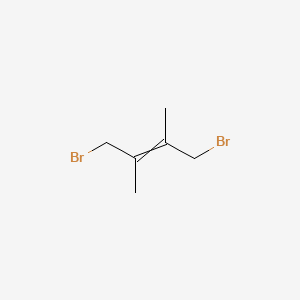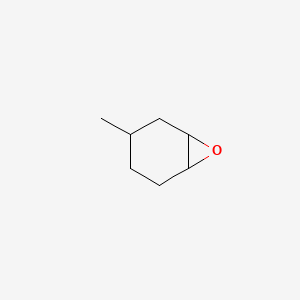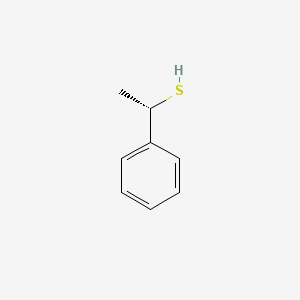
(S)-1-Phenylethanethiol
Vue d'ensemble
Description
(S)-1-Phenylethanethiol is an organic compound characterized by a thiol group attached to a chiral carbon atom, which is also bonded to a phenyl group and a hydrogen atom. This compound is notable for its distinct sulfurous odor and is used in various chemical applications due to its reactivity and chiral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-1-Phenylethanethiol can be synthesized through several methods. One common approach involves the enantioselective reduction of phenylacetaldehyde using a chiral catalyst, followed by thiolation. Another method includes the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the thiol group selectively.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of phenylacetaldehyde in the presence of a chiral thiolating agent. This process ensures high enantioselectivity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Phenylethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Ethylbenzene.
Substitution: Various substituted thiols depending on the reagents used.
Applications De Recherche Scientifique
(S)-1-Phenylethanethiol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of fragrances and flavors due to its distinct odor.
Mécanisme D'action
The mechanism of action of (S)-1-Phenylethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and interact with proteins and enzymes, affecting their function and activity. The chiral nature of the compound also enables it to interact selectively with other chiral molecules, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-Phenylethanethiol: The non-chiral version of the compound.
2-Phenylethanethiol: A structural isomer with the thiol group on a different carbon.
Benzyl mercaptan: Another thiol compound with a benzyl group instead of a phenyl group.
Uniqueness: (S)-1-Phenylethanethiol is unique due to its chiral center, which imparts specific stereochemical properties. This chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, distinguishing it from its non-chiral and isomeric counterparts.
Propriétés
IUPAC Name |
(1S)-1-phenylethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZBJCFNHPYNKO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dihydrothieno[3,4-b]quinoxaline](/img/structure/B3342710.png)


